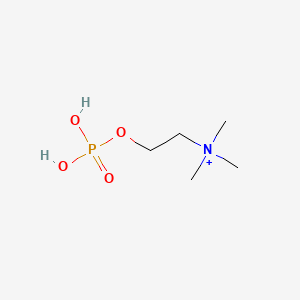

Phosphocholine

Übersicht

Beschreibung

Phosphocholin ist ein zwitterionisches Molekül, das eine entscheidende Rolle bei der Synthese von Phosphatidylcholin in Geweben spielt. Es entsteht durch eine Reaktion, die von Cholin-Kinase katalysiert wird, wobei Adenosintriphosphat und Cholin zu Phosphocholin und Adenosindiphosphat umgewandelt werden . Phosphocholin findet sich in verschiedenen biologischen Quellen, darunter Lecithin und Hühnereier . Es ist auch an posttranslationalen Modifikationen bei Nematoden und menschlichen Plazenten beteiligt, um Immunreaktionen zu unterdrücken .

Vorbereitungsmethoden

Phosphocholin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Acylierung von sn-Glycero-3-Phosphocholin mit Fettsäureanhydrid und 4-Pyrrolidinopyridin als Katalysator . Diese Reaktion wird typischerweise in einer Mischung aus Benzol und Dimethylsulfoxid bei 40-42°C für 2-5 Stunden durchgeführt . Ein anderes Verfahren beinhaltet die Herstellung von ungesättigten Phosphatidylcholinen durch Reaktion von sn-Glycero-3-Phosphorylcholin mit Fettsäureimidazolid und Natriummethylsulfinylmethid in Dimethylsulfoxid bei 17°C .

Analyse Chemischer Reaktionen

Phosphocholin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Phosphocholin kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl detaillierte Reaktionswege weniger häufig dokumentiert sind.

Substitution: Phosphocholin kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Phospholipasen.

Hydrolyse: Phosphocholin kann durch Phosphocholin-Phosphatase zu Cholin hydrolysiert werden.

Wissenschaftliche Forschungsanwendungen

Phosphocholin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Medizin: Phosphocholin ist ein Ziel für C-reaktives Protein, das eine Rolle bei der Immunantwort auf Zellschäden spielt.

Wirkmechanismus

Phosphocholin übt seine Wirkungen über verschiedene Mechanismen aus:

Synthese von Phosphatidylcholin: Phosphocholin ist ein Vorläufer bei der Synthese von Phosphatidylcholin, einem Hauptbestandteil von Zellmembranen.

Modulation der Immunantwort: Phosphocholin ist an der Unterdrückung von Immunreaktionen durch posttranslationale Modifikationen beteiligt.

Energiebilanz und Aminosäureversorgung: Während der Erythropoese ist der Phosphocholin-Stoffwechsel für die Adenosintriphosphatproduktion und die Aminosäureversorgung unerlässlich.

Wissenschaftliche Forschungsanwendungen

Phosphocholine has a wide range of scientific research applications:

Wirkmechanismus

Phosphocholine exerts its effects through several mechanisms:

Synthesis of Phosphatidylcholine: This compound is a precursor in the synthesis of phosphatidylcholine, a major component of cell membranes.

Immune Response Modulation: This compound is involved in the suppression of immune responses through post-translational modifications.

Energy Balance and Amino Acid Supply: During erythropoiesis, this compound metabolism is essential for adenosine triphosphate production and amino acid supply.

Vergleich Mit ähnlichen Verbindungen

Phosphocholin ähnelt anderen Cholin-Derivaten, wie z. B.:

Cholin: Ein quartäres Ammoniumkation, das ein Vorläufer von Phosphocholin und Acetylcholin ist.

Phosphatidylcholin: Ein Phospholipid, das Phosphocholin als seine polare Kopfstruktur enthält.

Glycerophosphocholin: Ein wasserlöslicher Metabolit von Phosphatidylcholin.

Phosphocholin ist einzigartig in seiner Rolle als Zwischenprodukt bei der Synthese von Phosphatidylcholin und seiner Beteiligung an der Modulation der Immunantwort .

Biologische Aktivität

Phosphocholine (PCho) is a phosphorylated derivative of choline that plays a critical role in various biological processes, particularly in cell signaling, membrane dynamics, and cancer biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, implications in disease states, and relevant research findings.

This compound is involved in several key biological functions:

- Cell Membrane Integrity : As a component of phospholipids, this compound contributes to membrane fluidity and integrity, influencing cell signaling pathways.

- Signal Transduction : It serves as a precursor for the synthesis of other bioactive lipids, thereby participating in signaling cascades that regulate cellular functions.

- Neuroplasticity : Research indicates that this compound enhances neuronal differentiation and plasticity, particularly under inflammatory conditions, suggesting potential therapeutic applications in neurodegenerative diseases .

2. Role in Cancer Biology

This compound levels are significantly elevated in various cancers. Studies have shown:

- Choline Kinase Activation : Increased activity of choline kinase leads to higher this compound levels in tumor tissues, particularly in colon cancer . This elevation is associated with enhanced growth signaling and may contribute to tumor progression.

- Therapeutic Resistance : Cancer cells often exhibit altered choline metabolism, which can lead to resistance against therapies. This compound-derived lipid mediators have been implicated in promoting survival and proliferation of cancer cells .

Table 1: this compound Levels in Cancer Tissues

| Cancer Type | This compound Level | Associated Enzyme Activity |

|---|---|---|

| Colon Cancer | Elevated | Increased Choline Kinase |

| Prostate Cancer | Elevated | Hypoxia-Inducible Factor-1 |

| Adenoma | Elevated | Increased Choline Kinase |

3. Implications in Neurological Disorders

This compound has been studied for its potential benefits in neurological health:

- Neuroprotection : It has been shown to ameliorate neuronal damage and enhance plasticity, which could be beneficial for conditions such as Alzheimer's disease .

- Inflammation Modulation : this compound's role in modulating inflammation suggests it may help protect against neuroinflammatory conditions .

Case Study 1: Phosphatidylcholine and Neuroplasticity

A study demonstrated that media enriched with phosphatidylcholine enhanced neuronal differentiation even under inflammatory stress. This finding supports the hypothesis that this compound can positively influence neurogenic capacity .

Case Study 2: Choline Kinase Inhibition

Research indicated that selective inhibition of choline kinase reduced MAPK and PI3K/AKT signaling pathways in cancer models, suggesting that targeting this compound metabolism could be a viable therapeutic strategy against certain cancers .

5. Clinical Applications and Future Directions

This compound's diverse roles suggest several clinical applications:

- Adjunctive Therapy for Liver Disease : In patients with non-alcoholic fatty liver disease (NAFLD), the administration of phosphatidylcholine has shown consistent improvements in liver enzyme levels .

- Cancer Therapy : Targeting this compound metabolism may enhance the efficacy of existing cancer treatments by overcoming therapeutic resistance.

Eigenschaften

IUPAC Name |

trimethyl(2-phosphonooxyethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P/c1-6(2,3)4-5-10-11(7,8)9/h4-5H2,1-3H3,(H-,7,8,9)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHSONZFOIEMCP-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15NO4P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861727 | |

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phosphorylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3616-04-4 | |

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03945 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N,N,N-Trimethyl-2-(phosphonooxy)ethan-1-aminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorylcholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001565 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.